molecular formula C5H11ClO2S B2861635 3-Methylbutane-1-sulfonyl chloride CAS No. 22795-37-5

3-Methylbutane-1-sulfonyl chloride

Cat. No. B2861635
CAS RN: 22795-37-5
M. Wt: 170.65
InChI Key: CAOXTJCSAJIUGW-UHFFFAOYSA-N
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Description

3-Methylbutane-1-sulfonyl chloride (3-MBSC) is an organic compound that has become increasingly important in the field of synthetic chemistry due to its versatility and ability to form a variety of derivatives. It is a useful reagent for the synthesis of a wide range of compounds, such as carboxylic acids, esters, amides, and sulfonamides. 3-MBSC has also been used in drug discovery and development, as well as in the synthesis of peptides and peptidomimetics.

Scientific research applications

Energy Storage Applications

  • Electrolyte Preparation for Lithium-Ion Batteries: 1-Ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate), a compound related to 3-Methylbutane-1-sulfonyl chloride, has been synthesized and used to prepare nonaqueous liquid electrolytes for lithium-ion batteries. This new electrolyte displayed high electrical conductivity and wide electrochemical stability, making it a promising candidate for high-performance lithium-ion batteries (Karuppasamy et al., 2020).

Organic Chemistry Applications

  • Catalyst and Solvent for N-Sulfonyl Imines Synthesis: 3-Methyl-1-Sulfonic acid imidazolium chloride, a compound similar to 3-Methylbutane-1-sulfonyl chloride, was used as a catalyst and solvent for synthesizing N-sulfonyl imines. The reactions occurred at room temperature with high yields in relatively short times, showcasing the efficiency of this catalyst (Zolfigol et al., 2010).
  • Visible-Light-Initiated Regioselective Sulfonylation: A study explored the visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes using sulfonyl chlorides, a category that includes 3-Methylbutane-1-sulfonyl chloride. This method employed sustainable, green solvents and showcased excellent regioselectivity and mild reaction conditions (Meng et al., 2020).
  • Friedel-Crafts Sulfonylation Reaction: A study utilized 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, which are structurally related to 3-Methylbutane-1-sulfonyl chloride, for Friedel-Crafts sulfonylation of benzene with 4-methyl benzenesulfonyl chloride. This reaction achieved almost quantitative yields of diaryl sulfones under ambient conditions (Nara et al., 2001).

properties

IUPAC Name

3-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOXTJCSAJIUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbutane-1-sulfonyl chloride

CAS RN

22795-37-5
Record name 3-methylbutane-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
Z Yang, J Xu - Synthesis, 2013 - thieme-connect.com
… Branched 3-methylbutane-1-sulfonyl chloride (3n) was also accessed in a satisfactory 85% yield (entry 14). Not only primary but also a secondary sulfonyl chloride, butane-2-sulfonyl …
Number of citations: 45 www.thieme-connect.com
K Qiu, R Wang - Synthesis, 2015 - thieme-connect.com
Under neutral conditions, a variety of S-alkylisothiourea salts were smoothly converted into the corresponding sulfonyl chlorides through tert-butyl chlorite mediated oxidative …
Number of citations: 10 www.thieme-connect.com
A Meinzer, A Breckel, BA Thaher… - Helvetica chimica …, 2004 - Wiley Online Library
New chiral mono‐ and bicyclic β‐sultams, valuable building blocks for drug synthesis, have been prepared from L‐Ala, L‐Val, L‐Leu, L‐Ile, L‐Phe, L‐Cys, L‐Ser, L‐Thr, and D‐…
Number of citations: 65 onlinelibrary.wiley.com
D Enders, S Wallert, J Runsink - Synthesis, 2003 - thieme-connect.com
An efficient asymmetric synthesis of β-aminocyclohexyl sulfonates, β-sultamsand γ-sultones has been developed. The key step of thesynthesis is the Lewis acid catalyzed aza-Michael …
Number of citations: 8 www.thieme-connect.com
L Xia, H de Vries, EB Lenselink, J Louvel… - Journal of Medicinal …, 2017 - ACS Publications
… The resulting mixture was cooled to −78 C, then 3-methylbutane-1-sulfonyl chloride (23 mg, 0.13 mmol) carefully added. The reaction was stirred at −78 C for 1.5 h. Water was added, …
Number of citations: 11 pubs.acs.org
Z Yang, B Zhou, J Xu - Synthesis, 2014 - thieme-connect.com
A simple procedure for clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is disclosed. This …
Number of citations: 23 www.thieme-connect.com

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